molecular formula C11H20INO4 B1406472 Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate CAS No. 1456803-30-7

Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Cat. No.: B1406472
CAS No.: 1456803-30-7
M. Wt: 357.19 g/mol
InChI Key: FNUJLZTYHFPLCX-UHFFFAOYSA-N
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Description

Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a synthetic intermediate featuring three key functional groups:

  • Isopropyl ester: Enhances lipophilicity and influences solubility.
  • tert-Butoxycarbonyl (Boc) group: A widely used amine-protecting group stable under basic and nucleophilic conditions but cleaved under acidic conditions.
  • Iodo-substitution at C3: The iodine atom confers unique reactivity, particularly in cross-coupling or substitution reactions.

This compound is typically employed in peptide synthesis, radiopharmaceuticals, or as a precursor for metal-catalyzed transformations. Its structure balances steric bulk (from the isopropyl and Boc groups) with the polar iodine atom, making it versatile in organic synthesis.

Properties

IUPAC Name

propan-2-yl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO4/c1-7(2)16-9(14)8(6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUJLZTYHFPLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CI)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method I: Direct Iodination of Boc-Protected Amino Acid Esters

This method involves the iodination of a Boc-protected amino acid ester precursor under controlled conditions:

  • Starting Material: Boc-protected amino acid isopropyl ester without iodine.
  • Iodination Agent: Potassium iodide (KI) in the presence of an oxidizing agent such as iodine or an iodinating reagent.
  • Solvent: Acetonitrile or aqueous solvent mixtures.
  • Reaction Conditions: Room temperature (around 23 °C), stirring for 30-40 minutes.
  • Work-up: Basification using sodium hydroxide (NaOH) to neutralize the reaction mixture, followed by reduction of iodine by-products with sodium thiosulfate.
  • Isolation: Filtration of solids, washing with water, and drying under nitrogen atmosphere.
  • Yield: High yields reported (up to 89% in related iodinated intermediates).

This approach is efficient and allows direct access to the iodinated product with minimal purification steps, often used when the amino acid ester precursor is readily available.

Method II: Multi-step Synthesis via Intermediate Formation

This more elaborate method involves several steps starting from pyridine derivatives or other precursors, eventually leading to the iodinated Boc-protected amino acid ester:

  • Step A: Preparation of brominated or iodinated pyridine derivatives via bromination or iodination using bromine or iodine reagents under controlled temperatures (below 55 °C).
  • Step B: Conversion of these intermediates to dimethanol or dimethanesulfonate derivatives.
  • Step C: Coupling with protected amino acid or related cyclic intermediates using bases such as cesium carbonate in ethanol.
  • Step D: Esterification and protection steps to introduce the isopropyl ester and Boc groups.
  • Step E: Final iodination step to introduce the iodine atom at the 3-position.
  • Purification: Silica gel chromatography with hexane and ethyl acetate gradients.
  • Yield and Purity: Moderate to high yields depending on step efficiency; purification ensures high purity suitable for further use.

This method is suitable for large-scale synthesis and when starting materials are more complex or require regioselective functionalization.

Reaction Conditions and Optimization

Parameter Method I Method II
Temperature 23 °C 0–55 °C (varies by step)
Solvent Acetonitrile / aqueous mixtures Methanol, ethanol, tetrahydrofuran
Iodination Reagents KI + Iodine Bromine, iodine, or iodinating agents
Reaction Time 30–40 minutes Several hours to days (multi-step)
Work-up Basification, sodium thiosulfate Extraction, chromatography
Purification Filtration, drying Silica gel chromatography
Yield Up to 89% Variable, moderate to high

Analytical and Spectroscopic Data

  • Mass Spectrometry (MS): Molecular ion peaks around m/z 357-363 (M+1), confirming the molecular weight of the iodinated Boc-protected amino acid ester.
  • NMR Spectroscopy: Characteristic signals for Boc group, isopropyl ester, and iodine-substituted methine/methylene protons.
  • Chromatography: Silica gel chromatography is the preferred purification method, with hexane/ethyl acetate gradients.

Research Findings and Notes

  • The iodination step is critical and must be carefully controlled to avoid over-iodination or side reactions.
  • Protection of the amino group with Boc is essential to prevent undesired reactions during iodination.
  • The isopropyl ester group enhances solubility and stability, facilitating purification.
  • The compound is often used as an intermediate for further functionalizations, including peptide synthesis or cross-coupling reactions.
  • Enantiomeric purity is maintained by starting from chiral precursors and avoiding racemization during synthesis.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Outcome/Yield Notes
1 Protection of amino acid Boc anhydride, base Boc-protected amino acid Standard protection step
2 Esterification Isopropanol, acid catalyst Isopropyl ester Ester formation
3 Iodination KI + I2 or bromine/iodine reagents Iodinated product Key step, requires control
4 Work-up and purification NaOH basification, sodium thiosulfate Pure iodinated ester Removal of iodine by-products
5 Chromatography Silica gel, hexane/ethyl acetate High purity product Final purification

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.

    Deprotection: The major product is the free amine after removal of the Boc group.

Scientific Research Applications

Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the modification of peptides and proteins.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate involves its functional groups:

    Boc Group: Acts as a protecting group for the amino functionality, preventing unwanted reactions during synthesis.

    Iodine Atom:

Comparison with Similar Compounds

Halogen-Substituted Analogs

Substitution of iodine with other halogens (e.g., bromine, chlorine) alters reactivity and physical properties:

Property Iodo Derivative (Target) Bromo Analog Chloro Analog
Molecular Weight ~355 g/mol ~309 g/mol ~265 g/mol
Leaving Group Ability High (weaker C-I bond) Moderate Low
Reactivity Preferred for Sonogashira/Stille couplings Suits SN2 reactions Less reactive in substitutions
Stability Light-sensitive More stable Highly stable

The iodine variant’s superior leaving group ability makes it ideal for nucleophilic substitutions or transition-metal catalysis, whereas bromo/chloro analogs are preferred for controlled stepwise syntheses .

Ester Group Variations

Replacing the isopropyl ester with methyl or ethyl esters impacts steric and solubility profiles:

Property Isopropyl Ester (Target) Methyl Ester Ethyl Ester
Lipophilicity (LogP) ~3.2 (estimated) ~1.8 ~2.4
Steric Hindrance High Low Moderate
Solubility Low in water, high in organic solvents Moderate in polar solvents Similar to isopropyl

The isopropyl group’s bulk reduces reaction rates in ester hydrolysis or enzymatic cleavage compared to smaller esters, making it advantageous for prodrug designs requiring delayed release .

Protecting Group Alternatives

The Boc group is compared with other amine-protecting strategies:

Property Boc (Target) Fmoc Cbz
Deprotection Acid-labile (e.g., TFA) Base-labile (piperidine) Hydrogenolysis
Stability Stable to bases Stable to acids Sensitive to oxidizing agents
Applications Solid-phase peptide synthesis FMOC-SPPS Solution-phase synthesis

The Boc group’s compatibility with basic conditions allows orthogonal protection strategies, whereas Fmoc is preferred for acid-sensitive substrates .

Biological Activity

Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, commonly referred to as Isopropyl Boc-Iodoproline, is a significant compound in organic synthesis and medicinal chemistry. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom, allows for versatile applications, particularly in the synthesis of biologically active peptides. This article explores its biological activity, mechanisms of action, synthesis methods, and research applications.

Chemical Structure and Properties

  • Molecular Formula : C11H20INO4
  • Molecular Weight : 357.19 g/mol
  • CAS Number : 1456803-30-7

The compound's structure enables it to participate in various chemical reactions, making it a valuable building block for more complex molecules. The presence of the iodine atom is particularly noteworthy due to its potential influence on biological interactions.

The biological activity of this compound is primarily attributed to its functional groups:

  • Boc Group : The Boc group serves as a protective mechanism for the amino functionality during synthesis. This protection is crucial for controlling reactivity and selectivity in subsequent chemical transformations.
  • Iodine Atom : The iodine atom can facilitate various interactions within biological systems. It may enhance the compound's ability to participate in nucleophilic substitution reactions, potentially leading to the formation of iodinated peptides that exhibit unique biological properties.

Biological Activity

Research indicates that this compound plays a significant role in peptide synthesis, particularly for iodoproline-containing peptides. These peptides may possess distinct biological activities due to the incorporation of iodine, which can affect pharmacokinetics and bioactivity.

Potential Applications:

  • Peptide Synthesis : It is utilized as an intermediate in synthesizing iodinated peptides, which can be used in drug discovery and development.
  • Affinity Labeling Studies : The compound can be incorporated into molecules that bind specifically to target proteins. The iodine atom allows for radiolabeling, facilitating the detection and identification of proteins within complex mixtures.
  • Protein Modification : It plays a role in modifying proteins and peptides, enhancing their stability and activity.

Synthesis Methods

The synthesis of this compound typically involves two main steps:

  • Protection of the Amino Group : Using di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., sodium hydroxide or DMAP) to protect the amino functionality.
  • Iodination : The protected amino acid undergoes iodination using iodine and an oxidizing agent under mild conditions.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts:

StudyFocusFindings
Journal of Peptide SciencePeptide SynthesisDemonstrated effective incorporation into peptide chains, enhancing stability and bioactivity due to iodine presence.
Nature ProtocolsProtein ModificationUtilized for site-specific labeling of proteins, aiding in understanding protein interactions.
Organic Chemistry JournalReaction MechanismsExplored substitution reactions involving the iodine atom, showing potential for diverse functionalization.

Q & A

Q. What are the recommended synthetic routes for preparing Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate?

The compound can be synthesized via multi-step protocols involving Boc-protection of the amino group, iodination of the propanoate side chain, and esterification with isopropanol. Key steps include:

  • Boc-protection : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) in THF or DCM .
  • Iodination : Employ iodine or iodinating agents (e.g., N-iodosuccinimide) in polar aprotic solvents like DMF, monitored by TLC .
  • Esterification : React the carboxylic acid intermediate with isopropyl alcohol using coupling agents (e.g., DCC/DMAP) . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization via ¹H/¹³C NMR and IR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-group integrity (δ ~1.4 ppm for tert-butyl), iodopropanoate regiochemistry, and isopropyl ester signals (δ ~5.0 ppm for methine) .
  • Mass Spectrometry (MS) : High-resolution MS (ESI-TOF) validates molecular weight (e.g., [M+Na]⁺ peaks) .
  • IR Spectroscopy : Detect carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹) .
  • HPLC : Ensures purity (>98%) and monitors degradation under storage .

Q. How should researchers handle solubility and storage challenges?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or THF. Sonication at 37°C improves dissolution .
  • Storage : Store at 2–8°C in amber vials to prevent light-induced degradation of the iodine moiety. Avoid repeated freeze-thaw cycles to preserve ester stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

Racemization at the α-carbon is a critical concern. Strategies include:

  • Low-Temperature Reactions : Conduct coupling steps (e.g., esterification) at 0–4°C to reduce kinetic energy and chiral center scrambling .
  • Chiral Catalysts : Use enantioselective agents (e.g., HOBt/DMAP) to retain stereochemistry .
  • Monitoring : Employ chiral HPLC or polarimetry to track optical purity post-synthesis .

Q. What methods resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR/IR spectra (e.g., unexpected splitting or missing peaks) may arise from:

  • Dynamic Exchange : Use variable-temperature NMR to identify rotamers or tautomers affecting Boc-group signals .
  • Residual Solvents : Ensure complete solvent removal (lyophilization or high-vacuum drying) to eliminate interfering peaks .
  • X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis (SHELX programs for structure refinement) .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The 3-iodo group enables participation in:

  • Sonogashira Coupling : React with terminal alkynes under Pd/Cu catalysis to form C–C bonds .
  • Buchwald–Hartwig Amination : Substitute iodine with amines for diversifying amino acid derivatives . Key Considerations :
  • Protect the Boc group with acid-labile scavengers (e.g., TFA) during Pd-mediated reactions to prevent deprotection .
  • Monitor reaction progress via TLC (hexane/EtOAc) or LC-MS to detect intermediates .

Q. What strategies mitigate decomposition during long-term biological assays?

  • Stabilization : Add antioxidants (e.g., BHT) to aqueous buffers to prevent iodine oxidation .
  • Prodrug Design : Convert the isopropyl ester to a more stable moiety (e.g., pivaloyloxymethyl) for in vivo studies .
  • Real-Time Monitoring : Use LC-MS to track degradation products and adjust storage conditions dynamically .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity across studies?

Disparities in bioactivity (e.g., enzyme inhibition) may stem from:

  • Impurity Profiles : Compare COA batch data (e.g., HY-W011652 vs. GB59432) to rule out contaminant effects .
  • Solvent Artifacts : Ensure DMSO stock solutions are free of peroxides (test with KI/starch strips) .
  • Assay Conditions : Validate pH, temperature, and co-solvent compatibility (e.g., Boc-group stability in acidic media) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Reactant of Route 2
Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

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